molecular formula C21H25O2P B14356952 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one CAS No. 90775-22-7

7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one

Cat. No.: B14356952
CAS No.: 90775-22-7
M. Wt: 340.4 g/mol
InChI Key: XKPRTRLAAVNKFR-UHFFFAOYSA-N
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Description

7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound features a phosphorous atom integrated into its bicyclic framework, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The phosphorous atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one: shares similarities with other bicyclic phosphorous-containing compounds.

    Phosphabicyclo[3.3.1]nonane derivatives: These compounds have similar structural features and reactivity patterns.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

90775-22-7

Molecular Formula

C21H25O2P

Molecular Weight

340.4 g/mol

IUPAC Name

7-benzyl-3-oxo-3-phenyl-3λ5-phosphabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C21H25O2P/c22-21-18-12-17(11-16-7-3-1-4-8-16)13-19(21)15-24(23,14-18)20-9-5-2-6-10-20/h1-10,17-19,21-22H,11-15H2

InChI Key

XKPRTRLAAVNKFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2CP(=O)(CC1C2O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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